Cas no 95470-42-1 (Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate)

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate structure
95470-42-1 structure
Product Name:Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
Numero CAS:95470-42-1
MF:C7H9BrN2O2
MW:233.062560796738
MDL:MFCD09033863
CID:94721
PubChem ID:13558224
Update Time:2025-05-28

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate
    • Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
    • 1H-Imidazole-5-carboxylic acid, 2-bromo-4-methyl-, ethyl ester
    • 2-BROMO-5-METHYL-4H-IMIDAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
    • Ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate
    • 2-Brom-5-methyl-1(3)H-imidazol-4-carbonsaeure-aethylester
    • 2-bromo-4-methyl-1H-imidazole-5-carboxylic acid ethyl ester
    • 2-bromo-5-methyl-1(3)H-imidazole-4-carboxylic acid ethyl ester
    • 2-bromo-5-methyl-1H-imidazole-4-carboxylic acid,ethyl ester
    • ethyl 2-bromo-4-methyl-5-imidazolecarboxylate
    • QC-4447
    • RD-0244
    • 2-BROMO-5-METHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
    • AK139355
    • 1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-, ethyl ester
    • ethyl 2-bromo-5-methylimidazole-4-carboxylate
    • LYNIJZZYBZLQCU-UHFFFAOYSA-N
    • STL217698
    • BBL031661
    • SBB077166
    • FCH1327960
    • 1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-, ethyl ester (9CI)
    • SY046792
    • AKOS005207529
    • AC-28882
    • F17242
    • AKOS005207528
    • IFLAB-BB F2108-0155
    • 95470-42-1
    • SCHEMBL3373723
    • AS-871/43475421
    • ethyl2-bromo-4-methyl-1H-imidazole-5-carboxylate
    • Ethyl 2-Bromo-4-methylimidazole-5-carboxylate
    • ALBB-022390
    • VDA47042
    • DS-6677
    • MFCD09965534
    • 1H-imidazole-5-carboxylic acid, 2-bromo-4-methyl-, ethyl ester, hydrochloride
    • CS-W022656
    • MFCD09033863
    • EN300-134109
    • F2108-0155
    • 2-bromo-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester
    • J-520719
    • MDL: MFCD09033863
    • Inchi: 1S/C7H9BrN2O2/c1-3-12-6(11)5-4(2)9-7(8)10-5/h3H2,1-2H3,(H,9,10)
    • Chiave InChI: LYNIJZZYBZLQCU-UHFFFAOYSA-N
    • Sorrisi: O=C(C1=C(C)N=C(Br)N1)OCC

Proprietà calcolate

  • Massa esatta: 231.98500
  • Massa monoisotopica: 231.98474g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 177
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 55
  • XLogP3: 2

Proprietà sperimentali

  • Densità: 1.6±0.1 g/cm3
  • Punto di ebollizione: 265.3°C at 760 mmHg
  • Punto di infiammabilità: 163.9±25.7 °C
  • PSA: 54.98000
  • LogP: 1.65730
  • Pressione di vapore: 0.0±0.8 mmHg at 25°C

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Informazioni sulla sicurezza

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Dati doganali

  • CODICE SA:2933290090
  • Dati doganali:

    Codice doganale cinese:

    2933290090

    Panoramica:

    2933290090. altri composti con struttura ad anello imidazolo non fuso. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933290090. altri composti contenenti nella struttura un anello imidazolo non utilizzato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PK274-50mg
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
95470-42-1 97%
50mg
116.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PK274-200mg
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
95470-42-1 97%
200mg
362.0CNY 2021-08-04
Chemenu
CM126617-250mg
ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
95470-42-1 95+%
250mg
$73 2021-08-05
Chemenu
CM126617-1g
ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
95470-42-1 95+%
1g
$277 2021-08-05
TRC
E940925-50mg
Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate
95470-42-1
50mg
$ 70.00 2022-06-05
TRC
E940925-100mg
Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate
95470-42-1
100mg
$ 95.00 2022-06-05
TRC
E940925-500mg
Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate
95470-42-1
500mg
$ 340.00 2022-06-05
Chemenu
CM126617-250mg
ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
95470-42-1 95%+
250mg
$59 2024-07-18
Chemenu
CM126617-1g
ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
95470-42-1 95%+
1g
$161 2024-07-18
Chemenu
CM126617-5g
ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
95470-42-1 95%+
5g
$700 2024-07-18

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  rt
Riferimento
(2-Aryl-5-methylimidazol-4-ylcarbonyl)guanidines and (2-aryl-5-methyloxazol-4-ylcarbonyl)guanidines as NHE-1 inhibitors
Lee, Sunkyung; Yi, Kyu Yang; Youn, Sung Jun; Lee, Byung Ho; Yoo, Sung-eun, Bioorganic & Medicinal Chemistry Letters, 2009, 19(5), 1329-1331

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ,  Acetonitrile ;  20 h, rt
1.2 Reagents: Ethyl acetate
Riferimento
Heterocyclic compounds as stearoyl-CoA desaturase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  3 h, rt
Riferimento
Preparation of imidazole derivatives as urate transporter 1 (URAT1) inhibitors
, Japan, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  3 h, rt
Riferimento
Preparation of 2-(5-chloropyridin-3-yl)-1-(2,5-dichlorobenzyl)-4-methyl-1H-imidazole-5-carboxylic acid crystals, URAT1 inhibitors, and pharmaceutical compositions containing them
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  3 h, rt
Riferimento
Preparation of 2-(pyridinyl or pyridinyloxy)-1H-imidazole and 2-(pyridin-3-yl)-1H-pyrrole derivatives as inhibitors of urate transporter 1
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
Riferimento
Cyanotriazole compounds as stimulators of citric acid cycle activity and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: 1,2-Dichloroethane ;  4 h, 85 °C
Riferimento
Discovery of [(6-chloro-2-trifluoromethyl-7-aryl-7H-imidazo[1,2-a]imidazol-3-yl)methyl]amines, a novel class of corticotropin-releasing factor receptor type 1 (CRF1R) antagonists
Zuev, Dmitry; Vrudhula, Vivekananda M.; Michne, Jodi A.; Dasgupta, Bireshwar; Pin, Sokhom S.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(12), 3669-3674

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ,  Acetonitrile ;  18 h, rt
Riferimento
Benzimidazole derivatives as inhibitors of PAD4 and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ,  Acetonitrile ;  18 h, rt
Riferimento
Preparation of benzimidazole compounds as peptidylarginine deiminase 4 inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  1 h, rt
Riferimento
Preparation of 2-((4-((S)-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxo-4-yl)piperidin-1-yl)methyl)-1-(((S)-oxetan-2-yl)methyl)-1H-imidazole derivatives as activators of the GLP1 receptor for the treatment of obesity
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  16 h, rt
Riferimento
Preparation of arylazolecarboxamides for the treatment of obesity
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  12 h, 20 °C
Riferimento
Preparation of pyrazolecarboxamides as ACSS2 inhibitors and methods of use thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ,  Acetonitrile ;  overnight, rt
Riferimento
Preparation of 2-(benzylamino)phenol and 2-(heterocyclylmetylamino)phenol derivatives or salts thereof as inhibitors of KRAS-G12C mutation
, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  3 h, rt
Riferimento
Preparation of (2-imidazolyl)pyrazine derivative and (2-pyrrolyl)pyrazine derivative, salt or solvate thereof, pharmaceutical composition, urate transporter 1 (URAT1) inhibitor, and therapeutic agent or preventive agent
, World Intellectual Property Organization, , ,

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Raw materials

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Preparation Products

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:95470-42-1)Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
Numero d'ordine:A11149
Stato delle scorte:in Stock
Quantità:5g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 21:08
Prezzo ($):525.0/1837.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95470-42-1)Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
A11149
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):525.0/1837.0
Email